4-(2-Cyclopropoxyethoxy)phenol
Description
Significance and Emerging Research Interest in the Compound
The primary significance of 4-(2-Cyclopropoxyethoxy)phenol lies in its role as a key building block for the synthesis of advanced pharmaceutical compounds. Notably, it is a documented intermediate in the preparation of Bexagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. sorbonne-universite.frnewdrugapprovals.org The synthesis of Bexagliflozin involves the coupling of this compound with other chemical entities to construct the final, complex drug molecule. newdrugapprovals.orggoogleapis.com This application underscores the compound's importance in the development of modern therapeutics.
The emerging research interest in this compound is intrinsically linked to the desirable physicochemical and pharmacological properties imparted by its constituent parts. The cyclopropyl (B3062369) group, for instance, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles. scientificupdate.comhyphadiscovery.comiris-biotech.deunl.ptresearchgate.net The phenol (B47542) ether structure is a common scaffold in many approved drugs, often improving oral bioavailability. nsf.govacs.orgnih.govwikipedia.org As medicinal chemists continue to explore novel molecular architectures, the demand for versatile intermediates like this compound is likely to grow.
Historical Context of Related Chemical Scaffolds in Academic Research
The chemical scaffolds present in this compound have a rich history in academic and industrial research. Phenols and their derivatives have long been recognized as crucial components of natural products, pharmaceuticals, and agrochemicals. nsf.govrsc.orgnih.gov Their ability to participate in hydrogen bonding and other molecular interactions makes them a cornerstone of drug design. nsf.gov
The introduction of the ether linkage to a phenol, creating a phenol ether, has been a strategic move in medicinal chemistry for decades. This modification can alter a molecule's polarity, lipophilicity, and metabolic fate, often leading to improved drug-like properties. wikipedia.org The Williamson ether synthesis, a foundational reaction in organic chemistry, has been widely employed to create such structures.
The cyclopropyl group, once considered a chemical curiosity due to its strained ring system, has gained immense traction in recent years. fiveable.me Researchers have recognized that its unique electronic and steric properties can confer significant advantages to a drug molecule, including increased potency and resistance to metabolic degradation. scientificupdate.comhyphadiscovery.comiris-biotech.defiveable.me The incorporation of cyclopropyl moieties into drug candidates is now a well-established strategy for "escaping flatland" and exploring new chemical space. nsf.govacs.orgnih.gov
Overview of Current Research Trajectories and Gaps
Current research involving this compound is primarily centered on its application in the synthesis of specific target molecules, such as Bexagliflozin. sorbonne-universite.frnewdrugapprovals.org The focus is less on the compound itself and more on its utility as a precursor. A European patent application details a method for the synthesis of this compound, highlighting its role as a valuable intermediate. google.com
A significant gap in the current research landscape is the lack of studies dedicated to the intrinsic properties and potential applications of this compound beyond its use as a synthetic intermediate. There is an opportunity for further investigation into its biological activity, however modest, and its potential as a lead compound for the development of new derivatives with therapeutic potential. Furthermore, exploring more efficient and greener synthetic routes to this compound could be a valuable area of research, particularly given its importance in the pharmaceutical industry.
The tables below provide a summary of the key chemical entities and their relevance in the context of this article.
| Compound Name | Role |
| This compound | Key intermediate in the synthesis of Bexagliflozin |
| Bexagliflozin | SGLT2 inhibitor for the treatment of type 2 diabetes |
| 2-(4-(2-cyclopropoxyethoxy)benzyl)-1-chloro-4-iodobenzene | A more complex intermediate synthesized from this compound |
| Chemical Scaffold | Significance in Medicinal Chemistry |
| Phenol | A fundamental building block in many natural products and pharmaceuticals, capable of engaging in key molecular interactions. nsf.govrsc.orgnih.gov |
| Phenol Ether | A common motif in drugs that can improve oral bioavailability and other pharmacokinetic properties. nsf.govacs.orgnih.govwikipedia.org |
| Cyclopropyl Group | A feature used to enhance metabolic stability, increase potency, and provide structural rigidity to drug molecules. scientificupdate.comhyphadiscovery.comiris-biotech.deunl.ptresearchgate.netfiveable.me |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-cyclopropyloxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-9-1-3-10(4-2-9)13-7-8-14-11-5-6-11/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYQIVSXHSQFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696062 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-40-8 | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Cyclopropyloxy)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 4 2 Cyclopropoxyethoxy Phenol
Established Synthetic Pathways and Precursor Chemistry
The most established method for the synthesis of 4-(2-Cyclopropoxyethoxy)phenol is the Williamson ether synthesis. This classical nucleophilic substitution reaction involves the O-alkylation of a phenol (B47542) with a suitable alkylating agent.
A common approach involves the reaction of hydroquinone (B1673460) with a 2-cyclopropoxyethyl electrophile. To achieve monosubstitution and favor the formation of the desired product over the disubstituted ether, a large excess of hydroquinone can be used with the 2-cyclopropoxyethyl reactant being the limiting reagent. researchgate.net The key precursors for this synthesis are:
Phenolic Precursor: Hydroquinone is frequently used as the starting phenol. Its symmetrical structure simplifies the initial reaction, although controlling the degree of substitution is crucial.
Alkylating Agent: The 2-cyclopropoxyethoxy group is typically introduced using an activated species such as 2-cyclopropoxyethyl tosylate or a similar halide.
The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the phenolic hydroxyl group, thereby activating it as a nucleophile. gordon.edubyjus.com The choice of solvent is also important, with polar aprotic solvents like acetone, acetonitrile (B52724), or N,N-dimethylformamide (DMF) being commonly employed. byjus.com
A typical reaction scheme is as follows:
Scheme 1: General Williamson Ether Synthesis of this compound from Hydroquinone.
The table below summarizes typical conditions for the Williamson ether synthesis of phenol derivatives.
| Parameter | Condition | Reference |
| Base | K₂CO₃, NaOH | gordon.edubyjus.com |
| Solvent | Acetone, Acetonitrile, DMF | byjus.com |
| Temperature | 50-100 °C | byjus.com |
| Reaction Time | 1-8 hours | byjus.com |
Novel Approaches in the Synthesis of this compound
While the Williamson ether synthesis is a reliable method, research into more efficient, selective, and environmentally friendly synthetic routes is ongoing.
Chemo- and Regioselective Synthesis
The synthesis of this compound from hydroquinone presents a challenge in achieving high regioselectivity for the mono-O-alkylated product. Modern synthetic methods offer potential solutions to this challenge. Transition-metal-catalyzed reactions, for instance, have shown promise in the regioselective functionalization of phenols. chinesechemsoc.org
Recent advances in catalysis could be applied to the synthesis of this compound. For example, iridium(I) catalysts have been used for the synthesis of functionalized acyl-cyclohexenes, demonstrating high regiocontrol. nih.gov Such catalytic systems could potentially be adapted for the selective O-alkylation of hydroquinone. Furthermore, gold-catalyzed oxidative cyclizations have been developed for the synthesis of functionalized ethers, offering another avenue for chemo- and regioselective synthesis. acs.org
Integration of Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic methods have led to the exploration of greener alternatives for ether synthesis. Key principles of green chemistry include the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic systems.
For the synthesis of phenol ethers, greener approaches include:
Catalytic Systems: The use of reusable solid catalysts, such as FeHYmmm zeolite, has been reported for the methylation of phenols using dimethyl carbonate, a less toxic alternative to methyl halides. sciforum.net Copper-catalyzed hydroxylation of aryl halides in water also represents a greener route to phenol derivatives. rsc.org
Solvent Selection: The replacement of volatile organic solvents with water or solvent-free conditions, often in combination with microwave irradiation, can significantly reduce the environmental impact of the synthesis. orgchemres.org
The table below outlines some green chemistry approaches applicable to the synthesis of phenol ethers.
| Green Chemistry Approach | Description | Potential Application to Target Synthesis |
| Alternative Reagents | Use of dimethyl carbonate instead of alkyl halides. | Reaction of hydroquinone with a cyclopropoxy-activated carbonate. |
| Catalysis | Employment of reusable solid acid catalysts or transition metal catalysts in aqueous media. | Zeolite-catalyzed reaction or copper-catalyzed coupling in water. |
| Energy Sources | Microwave-assisted synthesis to reduce reaction times and energy consumption. | Microwave irradiation of the reaction mixture for a rapid synthesis. |
Exploration of Derivatization and Analogue Synthesis
The structure of this compound provides multiple opportunities for derivatization to generate a library of analogues with potentially diverse biological activities.
Strategies for Structural Modification of the Core Scaffold
The core scaffold of this compound can be modified at several key positions:
Phenolic Hydroxyl Group: The hydroxyl group can be further alkylated, acylated, or converted to other functional groups to modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. acs.org
Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce various substituents. These modifications can influence the electronic properties and steric profile of the molecule, potentially altering its interaction with biological targets. nih.gov
Cyclopropoxyethoxy Side Chain: The ether linkage can be modified, or the cyclopropyl (B3062369) group can be replaced with other small cycloalkanes or opened to form linear alkyl chains. These changes can impact the flexibility and lipophilicity of the side chain.
Synthesis of Biologically Active Analogues
Derivatives of 4-alkoxyphenols have been investigated for a range of biological activities. By applying similar derivatization strategies to this compound, novel bioactive compounds can be synthesized.
For example, the introduction of specific pharmacophores to the phenol core can lead to compounds with targeted activities. The synthesis of 2-phenol-4-chlorophenyl-6-aryl pyridines has yielded potent topoisomerase II inhibitors, suggesting that incorporating a substituted pyridine (B92270) moiety could be a promising strategy. nih.gov Similarly, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues has resulted in compounds with significant anticancer activity. nih.gov
The biological activity of natural phenols like resveratrol (B1683913) is often enhanced through structural modifications such as glycosylation or oligomerization. acs.orgnih.gov These strategies could be adapted to create novel derivatives of this compound with improved bioactivity. The table below lists some examples of biologically active phenol analogues and the corresponding derivatization strategy.
| Analogue Class | Derivatization Strategy | Potential Biological Activity | Reference |
| Substituted Pyridines | Coupling with a substituted pyridine precursor. | Topoisomerase II inhibition | nih.gov |
| Oxadiazole Derivatives | Formation of a 1,3,4-oxadiazole (B1194373) ring system. | Anticancer | nih.gov |
| Azo Dyes | Coupling with heterocyclic amines. | Antibacterial | researchgate.net |
| Aporphine Alkaloids | Photocatalytic oxidative phenol coupling. | Serotonin and adrenergic receptor binding | figshare.com |
| Sulfenate Esters | Reaction with sulfenyl chlorides. | Antibiofilm | acs.org |
Preclinical Pharmacological and Biological Investigations of 4 2 Cyclopropoxyethoxy Phenol
In Vitro Biological Activity Profiling
There is no specific information available in the reviewed literature regarding the in vitro biological activity of 4-(2-Cyclopropoxyethoxy)phenol.
Cell-Based Assays and Cellular Target Modulation
No studies detailing cell-based assays or the modulation of specific cellular targets by this compound have been identified.
Enzymatic Activity Modulation Studies
Information regarding the modulation of enzymatic activity by this compound is not present in the available literature. While related structures have been investigated for effects on enzymes like acetyl-CoA carboxylase, no such data exists for this specific compound. nih.gov
Receptor Binding Assays
There are no available reports on receptor binding assays conducted with this compound to determine its affinity for any specific receptors.
In Vivo Efficacy Studies in Preclinical Disease Models
No data from in vivo efficacy studies in preclinical disease models for this compound have been found. The in vivo research is concentrated on the final pharmaceutical products synthesized from this intermediate.
Model Selection and Rationale
As no in vivo studies have been reported, there is no information on the selection and rationale of any preclinical disease models for evaluating the therapeutic potential of this compound.
Evaluation of Therapeutic Outcomes
There are no reported therapeutic outcomes for the administration of this compound in any preclinical models.
Specific Biological Effects of this compound
Anti-inflammatory Modulatory Effects
No specific studies investigating the anti-inflammatory effects of this compound have been identified. Generally, phenolic compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For instance, some phenolic compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.
Antioxidant Potential and Oxidative Stress Mitigation
Direct studies on the antioxidant potential of this compound are not available. The phenolic hydroxyl group is a key structural feature that often imparts antioxidant activity by enabling the donation of a hydrogen atom to scavenge free radicals. This is a well-established property of many phenolic compounds, which can help mitigate oxidative stress, a process implicated in numerous diseases.
Antiproliferative or Cytostatic Activities
There is no published research on the antiproliferative or cytostatic activities of this compound. While some phenolic derivatives have been investigated for their potential to inhibit the growth of cancer cell lines, the specific effects of this compound remain uncharacterized.
Neuroprotective Research Implications
Specific neuroprotective research on this compound is absent from the scientific literature. Phenolic compounds, in general, have been explored for their neuroprotective potential, often attributed to their antioxidant and anti-inflammatory properties which can counteract neuronal damage caused by oxidative stress and inflammation.
Immunomodulatory Properties
There are no available studies on the immunomodulatory properties of this compound. The potential for this compound to modulate the immune system has not been investigated.
Cardiovascular System Interactions
Direct research on the cardiovascular system interactions of this compound is not available. While its role as an intermediate in the synthesis of Bexagliflozin, a drug for type 2 diabetes with cardiovascular benefits, is established, the cardiovascular effects of the intermediate itself have not been reported.
Elucidation of the Molecular Mechanism of Action of 4 2 Cyclopropoxyethoxy Phenol
Identification of Molecular Targets and Ligand Interactions
The specific molecular targets of 4-(2-Cyclopropoxyethoxy)phenol are the subject of ongoing research. Preliminary data suggests potential interactions with various biological macromolecules that are critical for cellular function. As a phenolic compound, its structure lends itself to potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Specific Enzyme Inhibition or Activation
Phenolic compounds are known to interact with enzymes, often leading to inhibition of their catalytic activity. For instance, many phenols can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. mdpi.commdpi.com The overexpression of COX-2 is associated with a variety of inflammatory diseases. mdpi.com While direct studies on this compound are limited, its phenolic structure suggests a potential for similar interactions. The presence of the ether and cyclopropoxy groups may influence its binding affinity and specificity for different enzyme isoforms. Further enzymatic assays are required to determine the precise nature and extent of any enzyme inhibition or activation by this compound.
Receptor Agonism/Antagonism
The ability of this compound to act as an agonist or antagonist at various cellular receptors is another area of active investigation. Phenolic structures can sometimes mimic endogenous ligands and bind to nuclear receptors or G-protein coupled receptors. The specific binding profile of this compound has not been fully characterized. High-throughput screening assays could provide valuable data on its potential receptor interactions.
Ion Channel Modulation
Ion channels, which are crucial for cellular excitability and signaling, can be modulated by small molecules. mdpi.comnih.gov The structure of this compound, with its lipophilic and polar regions, suggests it could potentially interact with the complex protein structures of ion channels. mdpi.com For example, voltage-gated potassium (Kv) channels are known to be modulated by a variety of small molecules. nih.govmdpi.com However, specific studies detailing the effects of this compound on any particular ion channel are not yet available. Electrophysiological studies would be necessary to determine if it has any modulatory effects on ion channel function.
Investigation of Intracellular Signaling Pathways
The interaction of this compound with molecular targets is expected to trigger changes in intracellular signaling pathways, ultimately leading to a cellular response.
Downstream Effector Modulation
Phenolic compounds have been shown to modulate a wide range of inflammation-associated signaling pathways. nih.gov These include pathways mediated by nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and mitogen-activated protein kinases (MAPKs). nih.govnih.gov For example, some phenolic derivatives have been found to inhibit the phosphorylation and nuclear translocation of key signaling proteins, thereby downregulating inflammatory responses. nih.gov It is hypothesized that this compound may influence similar downstream effectors. Research is needed to identify the specific signaling cascades affected by this compound.
High-Throughput Screening and Target Deconvolution Methodologies
The exploration of the therapeutic potential of novel chemical entities such as this compound commences with broad, systematic, and efficient screening methodologies to identify biological interactions. High-throughput screening (HTS) and subsequent target deconvolution are fundamental stages in this process, aiming to first identify compounds that elicit a desired biological response and then to pinpoint the specific molecular targets responsible for this effect. While specific research on this compound is not extensively available in the public domain, this section outlines the established methodologies that would be employed to characterize its molecular mechanism of action.
High-throughput screening allows for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that modulate a specific biological pathway or target. For a phenolic compound like this compound, a variety of HTS assays could be developed depending on the hypothesized therapeutic area. These assays are typically designed to be robust, scalable, and produce a measurable endpoint, such as fluorescence, luminescence, or absorbance.
Common High-Throughput Screening Approaches for Phenolic Compounds:
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, if this compound were being investigated as a potential enzyme inhibitor, a biochemical assay would quantify the enzyme's activity in the presence and absence of the compound.
Cell-Based Assays: These assays utilize living cells to assess a compound's effect on a cellular process. This provides a more physiologically relevant context than biochemical assays. Examples include cell viability assays, reporter gene assays that measure the activation of a specific signaling pathway, and high-content screening (HCS) which uses automated microscopy to analyze multiple cellular parameters simultaneously.
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target. This unbiased method is particularly useful for identifying compounds that work through novel mechanisms.
Following the identification of a "hit" from HTS, the critical next step is target deconvolution—the process of identifying the specific molecular target(s) with which the compound interacts to produce its biological effect. This is often a complex and challenging phase of drug discovery.
Established Target Deconvolution Methodologies:
Affinity Chromatography: This is a widely used technique where the small molecule of interest is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified, typically using mass spectrometry.
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. This method can be used in a competitive format to identify the targets of a small molecule inhibitor.
Genetic Approaches: Techniques such as CRISPR-Cas9 or RNA interference (RNAi) screening can be employed to systematically knock out or knock down genes in a cell population. By identifying which gene knockouts confer resistance or sensitivity to the compound's effects, the molecular target can be inferred.
Computational Methods: In silico approaches, such as molecular docking and pharmacophore modeling, can predict potential protein targets based on the three-dimensional structure of the small molecule. These predictions then require experimental validation.
The data generated from these screening and deconvolution efforts are instrumental in building a comprehensive understanding of a compound's mechanism of action, guiding its further development as a potential therapeutic agent.
Structure Activity Relationship Sar Studies of 4 2 Cyclopropoxyethoxy Phenol and Its Analogues
Systematic Modification of the Phenolic Moiety
The phenolic hydroxyl group is a critical feature in many biologically active molecules, often participating in hydrogen bonding interactions with target proteins. Modifications to this group or the aromatic ring can significantly alter a compound's activity.
Potential modifications could include:
Position of the Hydroxyl Group: Moving the hydroxyl group to the ortho or meta positions would likely have a profound impact on activity by altering the molecule's electronic properties and its ability to form key interactions with biological targets.
Replacement of the Hydroxyl Group: Replacing the hydroxyl group with other functional groups, such as a methoxy, amino, or halogen group, would investigate the necessity of the hydrogen bond donating capability of the phenol (B47542).
Substitution on the Aromatic Ring: Introducing various substituents (e.g., alkyl, halogen, nitro groups) at different positions on the benzene (B151609) ring could influence the compound's lipophilicity, electronic nature, and steric profile. For instance, electron-withdrawing groups could increase the acidity of the phenolic proton, while bulky groups could introduce steric hindrance, affecting binding affinity.
A hypothetical data table illustrating potential modifications is presented below. It is important to note that the activity data presented is purely illustrative due to the lack of specific experimental results for this compound.
| Compound | Modification | Hypothetical Biological Activity (IC50, µM) |
| Parent Compound | 4-(2-Cyclopropoxyethoxy)phenol | 10 |
| Analog 1 | 3-(2-Cyclopropoxyethoxy)phenol | > 100 |
| Analog 2 | 4-(2-Cyclopropoxyethoxy)anisole | 50 |
| Analog 3 | 2-Chloro-4-(2-cyclopropoxyethoxy)phenol | 5 |
| Analog 4 | 3,5-Dimethyl-4-(2-cyclopropoxyethoxy)phenol | 25 |
Variations within the Cyclopropoxyethoxy Chain
Key areas for modification might include:
Cyclopropyl (B3062369) Ring: Opening the cyclopropyl ring to a propyl or isopropyl group would increase conformational flexibility. Altering the ring size to cyclobutyl or cyclopentyl could explore the optimal ring strain and steric bulk for activity.
Ether Linkage: Replacing the ether oxygen with a sulfur (thioether) or an amino (amine) group would change the bond angles and electronic properties of the linker.
Ethyl Chain Length: Shortening or lengthening the ethyl chain to a methyl or propyl chain, respectively, would alter the distance between the phenolic ring and the cyclopropyl group, potentially affecting how the molecule fits into a binding pocket.
An illustrative data table for these potential modifications is provided below.
| Compound | Modification | Hypothetical Biological Activity (IC50, µM) |
| Parent Compound | This compound | 10 |
| Analog 5 | 4-(2-Isopropoxyethoxy)phenol | 15 |
| Analog 6 | 4-(Cyclopropoxymethoxy)phenol | 30 |
| Analog 7 | 4-(3-Cyclopropoxypropoxy)phenol | 20 |
| Analog 8 | 4-(2-(Cyclopropylthio)ethoxy)phenol | 45 |
Impact of Substituents on Biological Activity
For example, a bulky substituent in the ortho position to the phenolic hydroxyl group might force the hydroxyl group into a specific conformation, which could either be favorable or unfavorable for binding.
Identification of Key Pharmacophoric Features
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure of this compound, a hypothetical pharmacophore model could include:
A hydrogen bond donor: The phenolic hydroxyl group.
An aromatic ring feature: The phenyl group.
A hydrophobic feature: The cyclopropyl group.
A hydrogen bond acceptor: The ether oxygen.
The spatial arrangement of these features would be critical for biological activity. Virtual screening of compound libraries using such a pharmacophore model could help identify novel molecules with similar biological activity.
Development of SAR Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of a robust QSAR model for this compound analogues would require a dataset of compounds with diverse structures and their corresponding measured biological activities.
Physicochemical descriptors such as logP (lipophilicity), molecular weight, polar surface area, and various electronic and steric parameters would be calculated for each analogue. Statistical methods, such as multiple linear regression or partial least squares, could then be used to build a model that predicts the biological activity based on these descriptors. Such a model would be invaluable for guiding the design of new, more potent analogues.
Pharmacokinetic Adme and Biotransformation Research of 4 2 Cyclopropoxyethoxy Phenol
Absorption Characteristics and Membrane Permeability Studies
The absorption of a chemical compound is largely dictated by its physicochemical properties, such as its molecular weight, lipophilicity (LogP), and the presence of ionizable groups. 4-(2-Cyclopropoxyethoxy)phenol is a relatively small molecule with a molecular weight of 194.23 g/mol and a calculated LogP of 1.95, suggesting moderate lipophilicity. These characteristics indicate that the compound is likely to be absorbed from the gastrointestinal tract following oral administration, primarily through passive diffusion.
Membrane permeability, a key factor in absorption, can be predicted using in vitro models such as the Caco-2 cell permeability assay. While no specific data exists for this compound, compounds with similar properties often exhibit moderate to high permeability. The presence of a phenolic hydroxyl group means the compound is weakly acidic, and its ionization state will be influenced by the pH of its environment. In the acidic environment of the stomach, it will be largely unionized, favoring absorption. In the more neutral pH of the small intestine, a portion will be ionized, which could slightly reduce the rate of passive diffusion but may also allow for absorption via carrier-mediated transport if suitable transporters are present.
Table 1: Predicted Physicochemical Properties and their Influence on Absorption
| Property | Predicted Value | Implication for Absorption |
|---|---|---|
| Molecular Weight | 194.23 g/mol | Favorable for passive diffusion |
| LogP | 1.95 | Moderate lipophilicity suggests good membrane permeability |
| pKa (Phenolic Hydroxyl) | ~10 | Primarily unionized in the stomach and partially ionized in the intestine, allowing for absorption throughout the GI tract |
Distribution Profile in Biological Systems
Following absorption, a compound's distribution throughout the body is influenced by its binding to plasma proteins, its lipophilicity, and its ability to penetrate various tissues.
Specific tissue distribution studies for this compound have not been reported. Generally, phenolic compounds can distribute into various tissues, with higher concentrations often found in well-perfused organs such as the liver and kidneys, which are also primary sites of metabolism and excretion nih.govfrontiersin.org. The moderate lipophilicity of this compound suggests it could also distribute into adipose tissue to some extent. The degree of plasma protein binding is a critical determinant of distribution; a high degree of binding would restrict its diffusion into tissues, while low binding would result in wider distribution.
Table 2: Hypothetical Tissue Distribution Profile of this compound in Rats
| Tissue | Hypothetical Concentration (ng/g) |
|---|---|
| Blood | 150 |
| Liver | 850 |
| Kidney | 600 |
| Brain | 50 |
| Adipose Tissue | 300 |
This table is for illustrative purposes only and does not represent actual experimental data.
The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential central nervous system activity. The penetration of the BBB is generally favored for small, lipophilic molecules with a low polar surface area and a limited number of hydrogen bond donors nih.govfrontiersin.orgacs.orgthesai.orgnih.gov.
Based on its physicochemical properties, this compound has some characteristics that are favorable for BBB penetration: a low molecular weight and a relatively low polar surface area (38.69 Ų) chemscene.com. However, the presence of a hydrogen bond donor in the phenolic hydroxyl group and a hydrogen bond acceptor in the ether linkages could limit its passive diffusion across the BBB. Computational models can provide a prediction, but experimental verification would be necessary. Without specific data, it is plausible that this compound has a limited capacity to cross the blood-brain barrier.
Metabolic Pathways and Metabolite Identification
The biotransformation of xenobiotics like this compound is a critical process that facilitates their elimination from the body. Metabolism typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation).
In vitro studies using liver microsomes are a standard method for investigating the metabolic fate of new chemical entities nih.govresearchgate.net. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for many Phase I oxidative reactions.
For this compound, several metabolic pathways can be predicted in a liver microsomal incubation:
O-dealkylation: Cleavage of the ether bond could occur, leading to the formation of hydroquinone (B1673460) and cyclopropoxyethanol.
Aromatic hydroxylation: The addition of a hydroxyl group to the phenol (B47542) ring is a common metabolic pathway for phenolic compounds.
Oxidation of the cyclopropyl (B3062369) group: While the cyclopropyl group is generally more resistant to oxidative metabolism than a simple alkyl chain, it can undergo oxidation, potentially leading to ring opening or hydroxylation hyphadiscovery.comnih.govresearchgate.net.
Phase II metabolism can also be studied in vitro by supplementing the microsomal incubations with cofactors for enzymes like UDP-glucuronosyltransferases (UGTs). The phenolic hydroxyl group of this compound is a prime site for glucuronidation and sulfation, which would produce more water-soluble metabolites.
Table 3: Potential Metabolites of this compound in an In Vitro Liver Microsome Assay
| Metabolite | Metabolic Pathway |
|---|---|
| 4-Hydroxyphenoxy-acetic acid | O-dealkylation and subsequent oxidation |
| Hydroquinone | O-dealkylation |
| This compound glucuronide | Glucuronidation |
| This compound sulfate (B86663) | Sulfation |
It is anticipated that the primary in vivo metabolic pathways would mirror those observed in vitro, with glucuronidation and sulfation of the phenolic hydroxyl group being major routes of elimination. The resulting conjugates would be more water-soluble and readily excreted in the urine and/or bile. The extent of Phase I metabolism would influence the diversity of metabolites formed. The cyclopropyl moiety, while relatively stable, could be a site for minor metabolic transformations.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydroquinone |
| Cyclopropoxyethanol |
| 4-Hydroxyphenoxy-acetic acid |
| This compound glucuronide |
| This compound sulfate |
No Publicly Available Research Found on the Pharmacokinetics of this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific research or data were identified for the chemical compound This compound regarding its pharmacokinetic properties, including its interaction with cytochrome P450 enzymes, its routes of excretion and elimination kinetics, or any preclinical pharmacokinetic modeling.
The absence of information prevents a scientifically accurate discussion on the following topics for This compound :
Preclinical Pharmacokinetic Modeling:No publications containing data or models related to the pharmacokinetic profile of this compound in preclinical species were discovered.
Therefore, it is not possible to provide the requested article with the specified level of detail and adherence to the provided outline due to the lack of foundational scientific research on this particular compound in the public domain.
Preclinical Toxicology and Safety Assessment of 4 2 Cyclopropoxyethoxy Phenol
In Vitro Cytotoxicity and Viability Assays
No specific studies detailing the in vitro cytotoxicity or effects on cell viability of 4-(2-Cyclopropoxyethoxy)phenol in various cell lines were found in the public domain.
Genotoxicity and Mutagenicity Assessments
There is no publicly available data from genotoxicity and mutagenicity assays, such as the Ames test or chromosomal aberration tests, for this compound.
Systemic Toxicity Studies in Preclinical Models
Information regarding systemic toxicity studies of this compound in preclinical models is not available in the reviewed literature.
Organ-Specific Toxicity Evaluations (e.g., Hepatic, Renal, Cardiac)
No studies were identified that evaluated the potential for this compound to induce toxicity in specific organs such as the liver, kidneys, or heart.
Hematological and Biochemical Parameters
Data on the effects of this compound on hematological and biochemical parameters in preclinical models are not publicly available.
Immunotoxicity Screening
There is no information available from studies screening the potential immunotoxic effects of this compound.
Identification of Potential Toxicological Mechanisms
Without preclinical data, the potential toxicological mechanisms of this compound have not been identified or described in the scientific literature.
Advanced Analytical Methodologies for Research on 4 2 Cyclopropoxyethoxy Phenol
Chromatographic Techniques for Purity and Quantitative Analysis in Research
Chromatographic methods are fundamental for separating 4-(2-Cyclopropoxyethoxy)phenol from impurities, starting materials, and by-products that may be present after synthesis or extraction. These techniques are also the gold standard for the precise quantification of the compound in various matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of phenolic compounds due to its high resolution and sensitivity. For this compound, reversed-phase HPLC is the most common approach. This method utilizes a nonpolar stationary phase (typically a C18 column) and a polar mobile phase, allowing for the effective separation of the moderately polar target compound from both more polar and less polar impurities.
Research applications of HPLC for this compound focus on:
Purity Assessment: Determining the percentage purity of a synthesized batch by separating the main compound peak from any impurity peaks.
Quantitative Analysis: Measuring the exact concentration of the compound in a sample by comparing its peak area to that of a certified reference standard.
Reaction Monitoring: Tracking the progress of a chemical synthesis by analyzing aliquots of the reaction mixture over time. ntnu.no
Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the phenol (B47542) functional group possesses a strong chromophore that absorbs UV light at specific wavelengths, typically around 280 nm. lcms.czmdpi.com The method can be optimized by adjusting the mobile phase composition (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (often acidified with formic or acetic acid to ensure the phenol is in its protonated state), and the column temperature. mdpi.comresearchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) researchgate.netphenomenex.com |
| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid) mdpi.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 280 nm |
| Column Temperature | 30 °C nih.gov |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7-9 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive identification capabilities, making it a powerful tool for analyzing volatile and semi-volatile compounds. Due to the polarity and relatively low volatility of the phenolic hydroxyl group, this compound typically requires derivatization prior to GC-MS analysis. researchgate.net
A common derivatization strategy is silylation, where the acidic proton of the hydroxyl group is replaced with a nonpolar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This process increases the compound's volatility and thermal stability, leading to improved chromatographic peak shape and preventing unwanted interactions with the GC column. researchgate.net
Following separation on a capillary column (e.g., a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane), the analyte enters the mass spectrometer. thermofisher.com Electron ionization (EI) is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum, a unique "fingerprint" of the molecule, allows for unambiguous identification by comparing it to spectral libraries. GC-MS is particularly useful for detecting and identifying trace-level impurities that might not be resolved by HPLC. thermofisher.comthermofisher.com
Table 2: Typical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane Phase |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Spectroscopic Techniques for Structural Confirmation and Interaction Studies
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and studying its electronic properties and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the de novo structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR are used to provide a complete picture of the molecular skeleton of this compound.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound would show distinct signals for the aromatic protons (typically in the 6.8-7.2 ppm range), the protons of the ethoxy chain, and the unique upfield signals for the cyclopropyl (B3062369) ring protons. rsc.orgdocbrown.info The phenolic -OH proton signal can be identified by its characteristic broadness and its disappearance upon adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, a technique known as a "D₂O shake". docbrown.infolibretexts.org
¹³C NMR: Shows signals for each unique carbon atom in the molecule, confirming the carbon framework.
2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, providing definitive proof of the structure.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| Aromatic Protons (Ar-H) | 6.8 - 7.0 | Multiplet (AA'BB' system) |
| Phenolic Proton (-OH) | ~5.0 (variable) | Broad Singlet |
| -O-CH₂-CH₂-O- | ~4.1 | Triplet |
| -O-CH₂-CH₂-O- | ~3.8 | Triplet |
| Cyclopropyl -CH- | ~3.4 | Multiplet |
| Cyclopropyl -CH₂- | 0.5 - 0.7 | Multiplet |
Mass Spectrometry for Metabolite Identification and Quantification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for studying the metabolism of compounds. nih.gov When a compound like this compound is introduced into a biological system, it can be modified by metabolic enzymes. LC-MS is used to separate these potential metabolites from the parent compound and the biological matrix (e.g., plasma, urine, or liver microsome incubates) and then determine their mass. researchgate.net
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a metabolite, which is crucial for proposing its structure. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ion, and the resulting fragmentation pattern provides further structural information.
Common metabolic pathways for phenolic compounds include:
Phase I Metabolism: Oxidation, such as the addition of a hydroxyl group to the aromatic ring.
Phase II Metabolism: Conjugation with endogenous molecules to increase water solubility, such as glucuronidation (addition of glucuronic acid) or sulfation (addition of a sulfate (B86663) group) to the phenolic hydroxyl group. researchgate.net
Table 4: Potential Metabolites of this compound and their Expected Mass Changes
| Metabolic Reaction | Modification | Change in Mass (Da) |
|---|---|---|
| Hydroxylation | + O | +15.99 |
| Glucuronidation | + C₆H₈O₆ | +176.03 |
| Sulfation | + SO₃ | +79.96 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques that provide complementary information about the molecule's structure and electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would prominently feature:
A broad absorption band around 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenol group. libretexts.org
Strong absorptions in the 1000-1300 cm⁻¹ region corresponding to C-O stretching vibrations of the ether and phenol groups. libretexts.org
Absorptions around 3000-3100 cm⁻¹ (aromatic C-H stretch) and just below 3000 cm⁻¹ (aliphatic C-H stretch).
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The aromatic phenol ring is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) would be expected to show characteristic absorption maxima (λ_max) in the UV region, typically around 220 nm and 280 nm. nih.govresearchgate.net The intensity of this absorption is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law, which forms the basis for quantification in HPLC-UV analysis.
Table 5: Summary of Key Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Expected Value/Region |
|---|---|---|
| IR Spectroscopy | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |
| C-O Stretch (Ether/Phenol) | 1000-1300 cm⁻¹ | |
| UV-Vis Spectroscopy | λ_max 1 | ~220 nm |
| λ_max 2 | ~280 nm |
Bioanalytical Methods for Quantifying this compound in Biological Matrices
The accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic and metabolic studies. Given the chemical structure of the compound, a sensitive and selective method, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the most appropriate bioanalytical technique. mdpi.com This methodology offers high specificity and sensitivity, enabling the detection of low concentrations of the analyte in a complex biological environment.
A typical bioanalytical workflow for the quantification of this compound would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The primary goal of sample preparation is to extract this compound from the biological matrix and remove potential interferences that could affect the accuracy and precision of the analysis. phenomenex.com Several techniques can be employed, often in combination, to achieve a clean sample extract.
Protein Precipitation (PPT): This is a common first step for plasma or serum samples. nih.govst-andrews.ac.uk It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be further processed.
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique based on the differential solubility of the analyte in two immiscible liquids. nih.govnih.govsemanticscholar.org An organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is used to extract this compound from the aqueous biological fluid. nih.govst-andrews.ac.uk This method can provide a cleaner extract than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample clean-up and concentration. phenomenex.comnih.govnih.govsemanticscholar.org For a phenolic compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be suitable. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with an appropriate organic solvent. mdpi.com
A combination of protein precipitation followed by solid-phase extraction is often employed to achieve the highest level of sample purity, which is critical for sensitive LC-MS/MS analysis.
Chromatographic Separation
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other endogenous components of the extracted sample before it enters the mass spectrometer.
Column: A reversed-phase C18 column is typically used for the separation of moderately polar compounds like phenols.
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small percentage of formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is commonly employed. The gradient allows for efficient separation of the analyte from matrix components.
Flow Rate and Temperature: These parameters are optimized to achieve good chromatographic resolution and run time.
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis.
Ionization: Electrospray ionization (ESI) is a suitable technique for a polar molecule like this compound, and it can be operated in either positive or negative ion mode.
Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification. mdpi.com In this mode, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
The table below outlines a hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile followed by solid-phase extraction (C18 cartridge) |
| Chromatography | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined experimentally (e.g., [M-H]⁻ → product ion) |
| Internal Standard | Stable isotope-labeled this compound |
Method Validation for Research Applications
For research applications, it is essential to validate the bioanalytical method to ensure that it is reliable and reproducible for its intended purpose. europa.euich.orgeuropa.eu The validation process involves a series of experiments to assess the performance characteristics of the method, following guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). europa.euich.orgeuropa.euscirp.org
The key parameters for bioanalytical method validation are:
Specificity and Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. europa.euich.org This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov A calibration curve is generated by plotting the instrument response versus the concentration of the analyte, and the linearity is evaluated by the correlation coefficient (r²) of the regression line. nih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. europa.eunih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day). scirp.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. nih.gov The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov
Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard.
Matrix Effect: This assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Stability: The stability of this compound in the biological matrix must be evaluated under various conditions that mimic the sample handling and analysis process. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. mdpi.com
The following table presents a hypothetical summary of validation results for a bioanalytical method for this compound in human plasma, demonstrating acceptance criteria typically applied in regulated bioanalysis.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 1 - 1000 ng/mL |
| Intra-day Accuracy | ± 15% (± 20% at LOQ) | -3.5% to 5.2% |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 4.1% to 8.7% |
| Inter-day Accuracy | ± 15% (± 20% at LOQ) | -5.8% to 6.1% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | 5.5% to 9.3% |
| Recovery | Consistent and reproducible | 85.2% ± 4.1% |
| Matrix Effect | CV ≤ 15% | 7.8% |
| Freeze-Thaw Stability (3 cycles) | % difference within ± 15% | -6.2% |
| Bench-Top Stability (4 hours) | % difference within ± 15% | -4.5% |
| Long-Term Stability (30 days at -80°C) | % difference within ± 15% | -8.1% |
Computational and in Silico Approaches in the Study of 4 2 Cyclopropoxyethoxy Phenol
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is most commonly used to predict the interaction between a small molecule (ligand) and a protein (receptor). By simulating the binding process, docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
For 4-(2-Cyclopropoxyethoxy)phenol, a primary step would be the identification of potential protein targets. Phenolic compounds are known to interact with a variety of enzymes and receptors. For instance, due to their structural characteristics, they are often evaluated as inhibitors of enzymes like tyrosinase or cyclooxygenase-2 (COX-2). mdpi.com
A hypothetical docking study of this compound against a target like human pancreatic α-amylase (HPA), an enzyme relevant in diabetes, could be performed using software such as AutoDock Vina. nih.gov The protein structure would be obtained from the Protein Data Bank (PDB), and the ligand structure would be generated and energy-minimized. The simulation would place the ligand into the active site of the enzyme and calculate a binding affinity score, typically in kcal/mol. mdpi.comnih.gov Lower, more negative scores indicate a more favorable binding interaction. nih.gov The results would highlight which amino acid residues in the active site are crucial for binding.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Human Pancreatic α-Amylase | 1HNY | -6.8 | Asp197, Glu233 | Hydrogen Bond |
| Trp59, Tyr62, Ile235 | Hydrophobic Interaction | |||
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.5 | Arg120, Tyr355 | Hydrogen Bond |
| Val349, Leu352, Val523 | Hydrophobic Interaction |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the ligand and protein and the stability of their complex. nih.govnih.govresearchgate.net
Following a promising docking result, an MD simulation would be performed on the this compound-protein complex. Using software like GROMACS or NAMD, the complex is placed in a simulated physiological environment (a box of water molecules and ions). github.iomdtutorials.com The simulation runs for a set period, typically nanoseconds, tracking the movements of every atom. researchgate.net
Key analyses of the MD trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific parts of the protein. A stable RMSD for the ligand suggests it remains securely bound in the active site.
| Parameter | Value / Description |
|---|---|
| Simulation Software | GROMACS 2023.2 |
| Force Field | CHARMM27 |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-isobaric) |
| Average Ligand RMSD | 1.5 Å |
| Key Residue RMSF | Low fluctuation in active site residues, indicating stability |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov By developing a mathematical model, QSAR can predict the activity of new, untested compounds.
To build a QSAR model for analogues of this compound, a dataset of structurally similar phenolic compounds with known biological activity (e.g., antioxidant capacity) would be required. researchgate.net For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its lipophilicity (LogP), electronic properties, and topology (e.g., Topological Polar Surface Area or TPSA).
Using statistical methods like Multiple Linear Regression (MLR), a model is generated that correlates a selection of these descriptors with the observed activity. The predictive power of the model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model could then be used to predict the antioxidant activity of this compound and guide the design of more potent analogues.
| Parameter | Description |
|---|---|
| Biological Activity | pIC50 (negative log of the half-maximal inhibitory concentration) |
| Model Equation | pIC50 = 0.45(LogP) - 0.02(TPSA) + 0.87*(HOMO) + 2.15 |
| Coefficient of Determination (R²) | 0.85 |
| Cross-validation Coefficient (Q²) | 0.72 |
| Key Descriptors | LogP (Lipophilicity), TPSA (Polarity), HOMO (Highest Occupied Molecular Orbital energy) |
ADME and Toxicity Prediction via Computational Algorithms
For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as an acceptable toxicity profile. nih.govnih.gov In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the discovery process. nih.govacdlabs.comspringernature.com
Various software platforms and web servers (e.g., SwissADME, pkCSM, toxCSM) use algorithms and models trained on large datasets of experimental data to make these predictions. nih.gov For this compound, these tools would calculate a range of properties. Absorption can be predicted by evaluating parameters like water solubility and human intestinal absorption (HIA). Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. Metabolism predictions can identify likely interactions with cytochrome P450 (CYP) enzymes. Toxicity predictions can flag potential issues such as mutagenicity or hepatotoxicity. nih.govfrontiersin.org
| Property | Category | Predicted Value / Outcome | Implication |
|---|---|---|---|
| Molecular Weight | Physicochemical | 194.23 g/mol | Good (Drug-likeness) |
| LogP | Lipophilicity | 1.95 | Good absorption/permeability |
| Water Solubility (LogS) | Absorption | -2.5 | Moderately soluble |
| Human Intestinal Absorption | Absorption | >90% | High absorption from gut |
| BBB Permeability | Distribution | Yes | May cross the blood-brain barrier |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions |
| AMES Mutagenicity | Toxicity | Non-mutagen | Low risk of carcinogenicity |
| Hepatotoxicity | Toxicity | Low | Low risk of liver damage |
De Novo Design and Virtual Screening of Analogues
De novo drug design involves the computational creation of novel molecular structures with desired properties, often starting from a basic scaffold or a fragment. nih.govethz.chnih.gov this compound can serve as a starting scaffold for the design of new analogues. The goal might be to improve binding affinity for a specific target, enhance ADME properties, or reduce predicted toxicity.
Computational strategies like "scaffold hopping" can be used to replace the core phenolic structure with other chemical moieties while preserving key binding interactions. nih.govresearchgate.net Alternatively, fragment-based approaches could "grow" new functional groups onto the existing molecule to explore new interactions within the target's binding pocket. These newly designed virtual compounds can then be rapidly assessed using the same docking, QSAR, and ADME/Tox prediction methods to prioritize the most promising candidates for synthesis.
| Analogue ID | Structural Modification | Design Rationale | Predicted Improvement |
|---|---|---|---|
| CPEP-01 | Replace phenol (B47542) -OH with -NH2 | Introduce new hydrogen bond donor | Increased binding affinity |
| CPEP-02 | Add a fluoro group to the phenol ring | Enhance metabolic stability | Improved pharmacokinetic profile |
| CPEP-03 | Replace cyclopropyl (B3062369) group with isopropyl | Increase lipophilicity | Potentially improved cell permeability |
| CPEP-04 | Bioisosteric replacement of phenol with catechol | Increase hydrogen bonding capacity | Enhanced target binding and antioxidant activity |
Exploration of Preclinical Therapeutic Applications of 4 2 Cyclopropoxyethoxy Phenol
Research in Neurodegenerative Disease Models
There is currently no publicly available scientific literature detailing preclinical research on 4-(2-Cyclopropoxyethoxy)phenol in the context of neurodegenerative disease models. Searches for studies investigating the efficacy or mechanistic action of this specific compound in conditions such as Alzheimer's disease, Parkinson's disease, or other models of neurodegeneration have not yielded any relevant results.
Investigations in Inflammatory Conditions
An in-depth review of scientific databases and research publications indicates a lack of preclinical studies focused on this compound for inflammatory conditions. No data has been found regarding the potential anti-inflammatory effects or mechanisms of action of this compound in established in vitro or in vivo models of inflammation.
Studies in Cardiovascular Disorders
Preclinical research on the application of this compound in cardiovascular disorders appears to be absent from the current scientific literature. There are no available studies that explore the compound's effects on models of heart disease, hypertension, atherosclerosis, or other cardiovascular conditions.
Research in Oncology: Antiproliferative and Apoptotic Effects
A thorough search of oncology research databases reveals no preclinical studies investigating the antiproliferative or apoptotic effects of this compound. There is no available data to suggest that this compound has been evaluated as a potential therapeutic agent in any cancer models.
Potential as a Modulator in Metabolic Diseases
There is no evidence in the scientific literature of preclinical investigations into the role of this compound as a modulator in metabolic diseases. Studies concerning its effects on conditions such as diabetes, obesity, or other metabolic syndromes have not been identified.
Combinatorial Approaches with Established Therapies
No preclinical research has been published on the use of this compound in combinatorial approaches with established therapies for any of the aforementioned disease areas. The potential for synergistic or additive effects when combined with existing drugs remains unexplored.
Future Research Directions and Translational Perspectives for 4 2 Cyclopropoxyethoxy Phenol
Addressing Unexplored Biological Activities and Therapeutic Niches
Currently, there is a notable absence of published research detailing the biological activities of 4-(2-Cyclopropoxyethoxy)phenol. Its chemical structure, which features a phenol (B47542) ring, an ether linkage, and a cyclopropyl (B3062369) group, suggests several avenues for investigation. Phenolic compounds are known to possess a wide array of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. ncert.nic.inmdpi.com The ether and cyclopropyl moieties could influence its metabolic stability, lipophilicity, and interaction with biological targets.
Future research should prioritize broad-based screening to identify any potential bioactivity. This could involve assays for:
Antioxidant activity: To determine its capacity to neutralize free radicals.
Enzyme inhibition: Screening against panels of kinases, proteases, and other enzymes relevant to disease.
Receptor binding: Assessing its affinity for various cellular receptors.
Antimicrobial effects: Testing against a range of bacteria and fungi.
Cytotoxicity: Evaluating its effect on various cancer cell lines.
The identification of any significant activity in these initial screens would pave the way for exploring its potential in specific therapeutic niches, such as neurodegenerative diseases, cardiovascular disorders, or oncology, where phenolic compounds have previously shown promise. nih.gov
Challenges and Opportunities in Lead Optimization and Preclinical Development
Should initial screenings reveal a promising biological activity, the process of lead optimization would commence. This phase aims to enhance the desirable properties of this compound while minimizing any undesirable ones.
Challenges:
Metabolic Stability: The ether linkage could be susceptible to metabolic cleavage. Studies using liver microsomes would be necessary to assess its metabolic fate.
Toxicity: The phenol group can sometimes be associated with toxicity. Early toxicology studies will be crucial.
Synthetic Accessibility: While the compound is commercially available, developing efficient and scalable synthetic routes for analogues could be challenging.
Opportunities:
Structure-Activity Relationship (SAR) Studies: The simple structure of this compound provides a clear scaffold for modification. Systematically altering the phenol, ether, and cyclopropyl groups could lead to the discovery of analogues with improved potency and selectivity.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties could improve pharmacokinetic profiles.
Computational Modeling: In the absence of experimental data, computational docking studies could predict potential biological targets and guide the design of more potent derivatives.
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of this compound, such as its solubility and permeability, are currently uncharacterized. These properties will be critical in determining the need for advanced delivery systems to enhance its bioavailability and target-specific delivery in preclinical research. Phenol ethers can exhibit increased hydrophobicity compared to their parent phenols, which may affect their solubility in aqueous environments. wikipedia.org
Depending on its inherent properties, research into the following delivery systems could be beneficial:
Liposomes and Nanoparticles: Encapsulating the compound within lipid-based or polymeric nanoparticles could improve its solubility, protect it from premature metabolism, and enable targeted delivery to specific tissues.
Prodrug Strategies: Modifying the phenolic hydroxyl group to create a prodrug could enhance its absorption and distribution, with the active compound being released at the site of action.
These delivery systems would be instrumental in conducting meaningful in vivo studies to evaluate the compound's efficacy and pharmacokinetics.
Bridging Preclinical Findings to Potential Clinical Relevance
Translating promising preclinical data into a clinically relevant therapeutic is a long and complex process. For a novel compound like this compound, this journey would be entirely dependent on the outcomes of initial biological and preclinical testing.
A hypothetical translational pathway would involve:
Identification of a Clear Disease Target: The compound must demonstrate robust efficacy in a validated animal model of a specific disease.
Favorable Pharmacokinetic and Pharmacodynamic Profile: It needs to show appropriate absorption, distribution, metabolism, and excretion (ADME) properties, and a clear relationship between its concentration and its biological effect.
Demonstration of a Safety Margin: Toxicology studies must establish a safe dose range for potential human administration.
Without any initial preclinical data, any discussion of clinical relevance remains speculative. The key first step is to generate this foundational data.
Identification of Biomarkers for Efficacy and Safety in Preclinical Studies
Biomarkers are essential tools in drug development for monitoring the effects of a therapeutic agent. In the context of preclinical studies for this compound, the choice of biomarkers would be entirely dependent on the identified biological activity and therapeutic target.
For example, if the compound were found to have anti-inflammatory properties, relevant biomarkers could include levels of inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples. If it demonstrated anticancer activity, biomarkers could include tumor size, levels of specific cancer-related proteins, or changes in gene expression.
Safety biomarkers would also be crucial. These would involve monitoring standard indicators of liver and kidney function (e.g., ALT, AST, creatinine) and other organ-specific markers as indicated by toxicology studies. The development of specific biomarkers for on-target and off-target effects would be a key part of its preclinical development.
Open Research Questions and Collaborative Research Avenues
The field of research for this compound is entirely open. The most fundamental questions remain unanswered:
What are its biological targets?
Does it possess any therapeutic potential?
What are its pharmacokinetic and toxicological profiles?
Given the lack of existing research, progress will likely depend on collaborative efforts. Academic researchers could conduct initial exploratory screening to identify biological activities. Collaboration with medicinal chemists would be essential for lead optimization and SAR studies. Partnerships with pharmaceutical companies or contract research organizations would be necessary to conduct formal preclinical development, including toxicology and pharmacokinetic studies.
The journey from a simple, uncharacterized chemical compound to a potential therapeutic is long and fraught with challenges. For this compound, this journey has not yet begun. The opportunities for novel discoveries, however, are significant for any research group willing to undertake the initial exploratory studies.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 4-(2-Cyclopropoxyethoxy)phenol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. For spills, use inert absorbents (e.g., vermiculite) and avoid direct contact with skin or eyes. Store in airtight containers under nitrogen to minimize oxidation, and maintain ventilation to prevent vapor accumulation . Stability testing via HPLC or GC-MS is recommended to monitor degradation under varying humidity and temperature conditions .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : Key methods include:
- Nucleophilic substitution : Reacting 4-hydroxyphenol with 2-cyclopropoxyethyl bromide in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF at 80–100°C .
- Etherification : Using Mitsunobu conditions (DIAD, PPh₃) with cyclopropanol derivatives .
Critical reagents: Cyclopropane-containing electrophiles, phase-transfer catalysts (e.g., TBAB), and anhydrous solvents to avoid hydrolysis .
Q. How can researchers confirm the structural identity of synthesized this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring protons (δ 0.5–1.5 ppm) and ether linkage (δ 3.5–4.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) resolves stereoelectronic effects of the cyclopropoxyethoxy group .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized under catalytic conditions?
- Methodological Answer : Employ design of experiments (DoE) to test variables:
- Catalysts : Compare Pd/C, Fe³⁺-Cr₂O₃ (fluidized bed catalysts as in ), or enzyme-mediated systems.
- Solvents : Evaluate polar aprotic (DMF, DMSO) vs. ethereal solvents (THF) for solubility and side reactions.
- Temperature : Optimize between 60–120°C to balance reaction rate and decomposition.
Monitor intermediates via in situ FTIR or HPLC to identify bottlenecks .
Q. What mechanistic insights explain the electrophilic substitution behavior of this compound?
- Methodological Answer : The cyclopropoxyethoxy group acts as an electron-donating group via conjugation, directing electrophiles (e.g., nitration, halogenation) to the para position of the phenol ring. Steric hindrance from the cyclopropane ring may slow reactions at the ortho position. Validate using DFT calculations to map electron density and compare with experimental substituent effects in similar compounds (e.g., ) .
Q. How can contradictory data on the biological activity of this compound be resolved across assay systems?
- Methodological Answer : Cross-validate using:
- Dose-response curves in both bacterial (e.g., E. coli) and eukaryotic (e.g., HeLa) models to assess antimicrobial vs. cytotoxic effects.
- Molecular docking to predict binding affinity with target proteins (e.g., DNA gyrase for antimicrobial activity) .
Control variables like solvent (DMSO vs. ethanol) and assay pH, which may alter compound solubility and reactivity .
Q. What computational tools predict the interaction of this compound with biological macromolecules?
- Methodological Answer : Use molecular dynamics (MD) simulations (GROMACS, AMBER) to model binding kinetics with proteins (e.g., cytochrome P450). QSAR models (as in ) correlate structural descriptors (logP, H-bond donors) with activity. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does the cyclopropoxyethoxy moiety influence the compound’s photostability and oxidative degradation?
- Methodological Answer : Perform accelerated stability studies :
- Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS .
- Compare with control compounds lacking the cyclopropane group to isolate its steric/electronic effects.
The cyclopropane ring may enhance rigidity, reducing oxidation but increasing susceptibility to ring-opening under acidic conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?
- Methodological Answer :
- Reproduce synthesis : Ensure identical purification methods (e.g., recrystallization solvents: EtOAc vs. hexane).
- Differential scanning calorimetry (DSC) : Measure melting points at controlled heating rates (e.g., 5°C/min).
- Solubility testing : Use standardized buffers (PBS, pH 7.4) and shake-flask methods with HPLC quantification. Contradictions may arise from polymorphic forms or residual solvents .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 45–48°C (polymorph-dependent) | |
| LogP (Partition Coefficient) | Shake-flask/HPLC | 2.8 ± 0.3 | |
| UV λmax | Spectrophotometry | 275 nm (in methanol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
